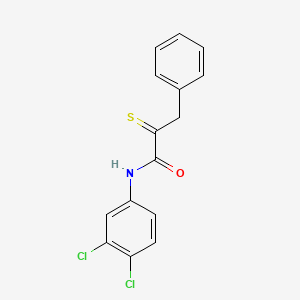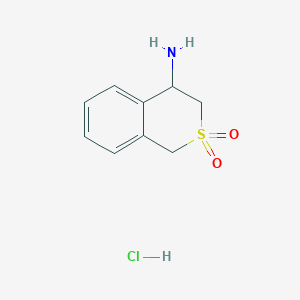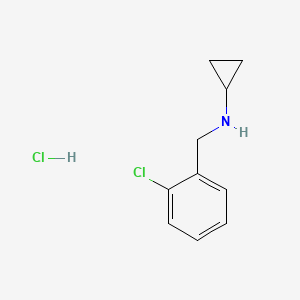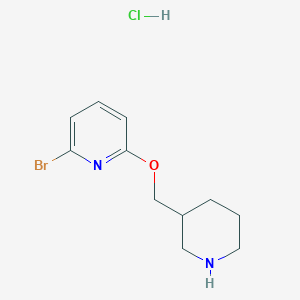
N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is a useful research compound. Its molecular formula is C15H11Cl2NOS and its molecular weight is 324.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is involved in a variety of chemical reactions and synthesis processes. For instance, Dyachenko and Krasnikov (2012) explored its reaction with 3-amino-N-phenyl-3-thioxopropanamide under basic conditions, yielding a mixture of complex compounds with potential applications in organic chemistry (Dyachenko & Krasnikov, 2012). Additionally, Yusof et al. (2010) focused on the synthesis and characterization of thiourea derivatives, including N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea, which are relevant in various chemical analyses (Yusof et al., 2010).
Biomedical Research
In the field of biomedical research, compounds similar to this compound have been investigated for their potential biological activities. Limban et al. (2011) synthesized and characterized acylthioureas with antibacterial and antipathogenic properties, highlighting their potential as antimicrobial agents (Limban et al., 2011). Similarly, Strharsky et al. (2022) studied chlorinated N-arylcinnamamides, which share structural similarities, for their antibacterial efficacy and cytotoxicity, emphasizing their potential in developing new antimicrobial drugs (Strharsky et al., 2022).
Industrial Applications
In industrial contexts, derivatives of this compound have been explored for their utility in processes like flotation. Jia et al. (2020) synthesized thioxopropanamide surfactants for studying the flotation performance on chalcopyrite, demonstrating their potential as collectors in mineral processing (Jia et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in many biological functions such as inflammatory responses, sleep regulation, and cardiac function.
Mode of Action
This compound acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor different from the active site and modify the receptor’s response to its ligand. This compound enhances the efficacy of the A3 AR agonist and adenosine, thereby increasing the receptor’s activity .
Biochemical Pathways
It is known that the modulation of the a3 ar can influence various downstream effects, including the regulation of inflammatory responses and cardiac function .
Pharmacokinetics
The compound’s molar mass is218.077 , which could influence its absorption and distribution in the body.
Result of Action
The modulation of the A3 AR by this compound can lead to various molecular and cellular effects. For instance, it can enhance the efficacy of the A3 AR agonist and adenosine, leading to increased receptor activity . This can potentially influence various biological functions, such as inflammatory responses and cardiac function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other substances in the environment .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-phenyl-2-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-12-7-6-11(9-13(12)17)18-15(19)14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPCPTWAJCIFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)





